molecular formula C13H18BFO3 B1393678 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165936-00-4

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393678
CAS No.: 1165936-00-4
M. Wt: 252.09 g/mol
InChI Key: MALXDJBHSGDLGF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BFO3 and its molecular weight is 252.09 g/mol. The purity is usually 95%.
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Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxyphenylboronic acid pinacol ester. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of boronic acids and their ability to interact with their targets .

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its boronic acid moiety. This moiety can interact with various enzymes and proteins, particularly those involved in the regulation of cellular redox states and signal transduction pathways. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. Additionally, it interacts with biomolecules such as NADPH oxidase, influencing oxidative stress responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt, which are crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression profiles by affecting transcription factors such as NF-κB and AP-1. These changes can lead to variations in cellular metabolism, including shifts in glycolytic and oxidative phosphorylation pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This compound can also act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Additionally, it can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and moisture. Over time, its efficacy in biochemical assays may decrease due to degradation products that can interfere with its activity. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of chronic diseases .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ABC transporters, influencing its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can localize to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with target proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and function, directing it to specific organelles and modulating its activity .

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALXDJBHSGDLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682204
Record name 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165936-00-4
Record name 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165936-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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